N-[2-methoxy-4-(methylsulfanyl)butyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism by which N-[2-methoxy-4-(methylsulfanyl)butyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-methoxy-4-(methylsulfanyl)butyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide include other pyrazole derivatives with sulfonamide groups, such as:
- 2-methoxy-4-(methylsulfanyl)benzoic acid
- 2-(2-methoxy-4-methyl-sulfinyl)phenylimidazo[4,5-b]pyridine
Uniqueness
What sets this compound apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S2/c1-9-12(10(2)15(3)14-9)20(16,17)13-8-11(18-4)6-7-19-5/h11,13H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIWADPDOJTMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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